5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole
Overview
Description
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 5-position, a 4-chlorophenyl group at the 2-position, and a methyl group at the 4-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Substitution Reactions: The 4-chlorophenyl group can be introduced through substitution reactions involving appropriate aryl halides and nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazoles.
Scientific Research Applications
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and chlorophenyl groups may play a role in binding to these targets, while the oxazole ring can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-methyloxazole: Lacks the chloromethyl group, which may affect its reactivity and applications.
5-Methyl-2-(4-chlorophenyl)-4-methyloxazole: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
5-(Chloromethyl)-2-phenyl-4-methyloxazole: Lacks the chlorine atom on the phenyl ring, which can influence its interactions and reactivity.
Uniqueness
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHZCQPFSIKTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564204 | |
Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109544-39-0 | |
Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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